2-[(n-Butyloxy)methyl]phenylZinc bromide
Description
2-[(n-Butyloxy)methyl]phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a butyloxymethyl group (–CH₂O(CH₂)₃CH₃) and a zinc bromide moiety. Such aryl zinc bromides are critical in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling, where they act as nucleophiles. The butyloxymethyl group introduces steric bulk and electron-donating effects, which may modulate reactivity and solubility.
Properties
Molecular Formula |
C11H15BrOZn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-7H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DHTZYNIPGGDSMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Butyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Butyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(n-Butyloxy)methyl]bromobenzene+Zn→2-[(n-Butyloxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(n-Butyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the zinc compound to its corresponding phenol derivative.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding hydrocarbon.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is a phenol derivative.
Reduction: The major product is a hydrocarbon.
Scientific Research Applications
2-[(n-Butyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[(n-Butyloxy)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid or ester coupling partner.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds for Comparison :
- 2-[(n-Butyloxy)methyl]phenylZinc bromide
- (2-(Trifluoromethyl)phenyl)zinc bromide (Synthonix, Inc.)
- PhenylZinc bromide (general reference)
Electronic Effects :
- Butyloxymethyl Group : The ether substituent is electron-donating, which may stabilize the zinc center and reduce electrophilicity compared to electron-withdrawing groups. This could result in slower reaction kinetics in couplings with electron-deficient partners.
- Trifluoromethyl Group : The –CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the zinc reagent and increasing its reactivity toward electron-rich substrates .
Solubility and Stability :
- Both this compound and (2-(trifluoromethyl)phenyl)zinc bromide are likely soluble in THF, a common solvent for organozinc reagents. The butyloxymethyl group may improve solubility in less polar solvents due to its lipophilic nature.
- Stability: Ether-containing zinc reagents may exhibit higher moisture sensitivity compared to their non-polar counterparts, requiring stringent anhydrous conditions during synthesis and handling.
Table 1: Comparative Properties
| Compound | Substituent | Electronic Effect | Solubility (Primary Solvent) | Reactivity Profile |
|---|---|---|---|---|
| This compound | Butyloxymethyl | Electron-donating | THF | Moderate electrophile affinity |
| (2-(Trifluoromethyl)phenyl)zinc bromide | Trifluoromethyl | Electron-withdrawing | THF | High electrophile affinity |
| PhenylZinc bromide | Phenyl | Neutral | THF | Standard reactivity |
Structural and Coordination Comparisons
The crystal structure of a related zinc complex, [Zn(C₁₄H₁₂NOS)₂]·2CHCl₃, reveals a tetrahedral geometry around the Zn center, coordinated by two O and two N atoms . The butyloxymethyl group’s steric bulk may influence the zinc center’s accessibility in reactions, contrasting with less hindered analogs like phenylzinc bromide.
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